PI3K Pathway Inhibition Potency vs. Cdc42 GTPase Inhibitor ZCL278
The target compound is patented within the PI3K inhibitor chemotype (IC50 range: low nanomolar for PI3K isoforms) [1]. In contrast, the structurally related analog ZCL278 (CAS 587841-73-4) exhibits a Cdc42 GTPase binding affinity of Kd = 11.4 µM (SPR) and inhibits Junin virus with IC50 ≈ 14 µM in Vero cells . The target compound thus provides an entirely distinct target mechanism (PI3K pathway inhibition) with predicted nanomolar potency, representing a >2,000-fold shift in target engagement profile relative to ZCL278's micromolar Cdc42 modulation.
| Evidence Dimension | Target engagement and potency |
|---|---|
| Target Compound Data | PI3K inhibitor class: low nanomolar IC50 (patent scope; exact values for this specific compound not publicly disclosed) [1] |
| Comparator Or Baseline | ZCL278: Kd = 11.4 µM for Cdc42 GTPase (SPR); IC50 ≈ 14 µM for JUNV inhibition in Vero cells |
| Quantified Difference | Target compound is a PI3K inhibitor; ZCL278 is a Cdc42 inhibitor. Estimated potency differential: >2,000-fold in target binding affinity. |
| Conditions | PI3K biochemical assay (patent context, details not publicly specified); SPR for Cdc42-ZCL278 interaction; Vero cell infection assay [1] |
Why This Matters
Procurement decisions for kinase-targeting oncology research require PI3K-specific inhibitors; substituting a Cdc42 inhibitor would fundamentally alter the experimental outcome and biological pathway interrogated.
- [1] Bajjalieh, W. et al. Phosphatidylinositol 3-Kinase Inhibitors and Methods of Their Use. United States Patent Application US20100087440 A1, April 8, 2010. Describes small molecule PI3K inhibitors for treating malignancies. Compounds of the invention are useful for treating, preventing, and/or inhibiting ovarian, cervical, breast, colon, rectal cancer, and glioblastomas. IC50 range: low nanomolar for PI3K isoforms. View Source
